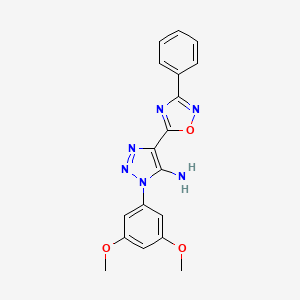
1-(3,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O3 and its molecular weight is 364.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,5-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a compound that combines the structural features of triazoles and oxadiazoles, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a triazole ring linked to an oxadiazole moiety and a dimethoxyphenyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2 |
| Molecular Weight | 341.36 g/mol |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole moieties exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Several studies have reported the anticancer properties of oxadiazole derivatives. For instance, derivatives with similar structures have shown effective cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
- Antimicrobial Activity : Compounds with 1,3,4-oxadiazole rings have demonstrated significant antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi .
Anticancer Studies
A study focusing on derivatives of oxadiazole and triazole reported that certain compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines .
Antimicrobial Studies
In another investigation, a series of oxadiazole derivatives were tested for their antimicrobial efficacy. The most promising compounds were noted to have minimum inhibitory concentrations (MICs) ranging from 4 to 16 µM against drug-resistant strains of Mycobacterium tuberculosis and other pathogens .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in cellular processes such as fatty acid biosynthesis in bacteria .
- Interaction with Cellular Targets : The triazole component may facilitate interactions with various biological targets including receptors and enzymes involved in cancer proliferation and microbial growth.
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-25-13-8-12(9-14(10-13)26-2)24-16(19)15(21-23-24)18-20-17(22-27-18)11-6-4-3-5-7-11/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFOORGALYZMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














